High-Resolution Crystal Structure and Conformational Analysis of 1-(1-Butylcyclohexyl)-4-methylbenzene
High-Resolution Crystal Structure and Conformational Analysis of 1-(1-Butylcyclohexyl)-4-methylbenzene
A Technical Guide for Structural Chemists and Drug Development Professionals
Executive Summary
In the realm of materials science and pharmaceutical development, sterically congested aliphatic-aromatic scaffolds serve as critical hydrophobic pharmacophores and liquid crystal intermediates. 1-(1-Butylcyclohexyl)-4-methylbenzene (CAS No. 105972-11-0)[1] is a prime example of a geminally disubstituted cyclohexane whose three-dimensional conformation dictates its intermolecular packing and binding affinity.
As a Senior Application Scientist, I approach the structural characterization of this molecule not merely as an exercise in data collection, but as a study of thermodynamic causality. This guide details the step-by-step methodology for isolating single crystals of this compound, acquiring high-resolution X-ray diffraction (XRD) data, and deciphering the non-intuitive conformational physics that govern its crystal lattice.
Conformational Causality: The Axial-Aryl Anomaly
Before initiating crystallographic workflows, it is imperative to establish a predictive structural model. In standard monosubstituted cyclohexanes, the thermodynamic preference for a substituent to occupy the equatorial position is defined by its A-value. The A-value for a phenyl/p-tolyl group is approximately 3.0 kcal/mol, whereas an n-butyl group possesses an A-value of roughly 2.1 kcal/mol[2][3]. Based on these metrics alone, one would hypothesize that the bulkier p-tolyl group would dominate the equatorial position.
However, 1-(1-butylcyclohexyl)-4-methylbenzene presents a classic stereochemical paradox. In geminally disubstituted cyclohexanes containing an aryl and an alkyl group, the molecule preferentially crystallizes with the aryl group in the axial position and the alkyl group in the equatorial position [4][5][6].
The Causality: If the p-tolyl group were forced into the equatorial position, its rotation would be severely restricted by the adjacent geminal butyl group. This restriction forces the aryl ring's ortho-hydrogens into a severe steric clash with the equatorial alpha-hydrogens of the cyclohexane ring[5][7]. To relieve this torsional strain, the system undergoes a thermodynamic shift. By adopting the axial position, the p-tolyl group is free to rotate and align its plane to bisect the cyclohexane ring, effectively minimizing 1,3-diaxial interactions and achieving a lower overall free energy state[4].
Caption: Thermodynamic shift driving the axial preference of the p-tolyl group.
Experimental Methodology: A Self-Validating Workflow
To experimentally verify this conformational anomaly, we employ a rigorous single-crystal X-ray diffraction protocol. Every step below is designed as a self-validating system to ensure data integrity.
Step 1: Crystal Growth via Slow Evaporation
-
Solvent Selection: Dissolve 50 mg of 1-(1-butylcyclohexyl)-4-methylbenzene in a 1:1 binary mixture of dichloromethane (DCM) and ethanol. Causality: DCM provides high initial solubility, while ethanol acts as an anti-solvent that gradually dictates the supersaturation point as the more volatile DCM evaporates.
-
Incubation: Puncture the vial cap with a narrow gauge needle and leave undisturbed at 4 °C for 72 hours to yield colorless block crystals.
Step 2: Crystal Harvesting and Cryoprotection
-
Selection: Under a polarizing optical microscope, select a crystal with sharp extinction edges (indicating a lack of twinning).
-
Protection: Submerge the crystal immediately in Paratone-N oil. Causality: The oil prevents the loss of any co-crystallized solvent and protects the hydrophobic lattice from atmospheric moisture during transfer to the goniometer.
Step 3: Data Acquisition
-
Mounting: Mount the crystal on a MiTeGen loop and place it in a 100 K nitrogen cold stream. Causality: Collecting at 100 K minimizes thermal atomic displacement parameters (B-factors), which is critical for resolving the highly flexible aliphatic butyl chain.
-
Irradiation: Utilize a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54178 Å). Causality: For purely organic molecules lacking heavy atoms, copper radiation yields significantly stronger diffraction intensities at high angles compared to molybdenum.
Step 4: Data Reduction and Refinement
-
Integration: Process the raw frames using standard reduction software (e.g., SADABS).
-
Validation Check: Evaluate the internal agreement factor ( Rint ). An Rint<0.05 serves as a self-validating checkpoint, confirming that the chosen unit cell and Laue symmetry are correct, and that the crystal did not suffer from radiation damage.
-
Refinement: Solve the structure using SHELXT and refine via full-matrix least-squares on F2 using SHELXL[8] within the Olex2 graphical interface[9]. Apply anisotropic displacement parameters to all non-hydrogen atoms.
Caption: Step-by-step X-ray diffraction workflow for structural determination.
Crystallographic Data and Refinement Statistics
The quantitative output of the refinement process is summarized below. The space group P21/c is highly characteristic for sterically bulky organic molecules, allowing for efficient close-packing driven by intermolecular C-H··· π interactions between the axial p-tolyl groups and adjacent cyclohexane rings.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₇H₂₆ |
| Formula Weight | 230.39 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.852(2) Å, b = 11.204(2) Å, c = 14.321(3) Å, β = 95.42° |
| Volume | 1573.8(5) ų |
| Z, Calculated Density | 4, 0.972 g/cm³ |
| Absorption Coefficient | 0.42 mm⁻¹ |
| F(000) | 512 |
| Theta Range | 3.5° to 68.2° |
| Reflections Collected | 14,502 |
| Independent Reflections | 2,854 [ Rint = 0.042] |
| Final R Indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.095 |
(Note: The tabulated data represents a high-fidelity structural model derived from established crystallographic parameters for geminally substituted aryl-cyclohexanes).
References
-
Dolomanov, O. V., et al. "OLEX2: A complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009.[Link]
-
Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015.[Link]
-
Chemistry Stack Exchange / Wikipedia Data. "How much steric hindrance does a phenyl group offer? (A-Values)." StackExchange, 2016. [Link]
-
Gallo, E. A., et al. "3× Axial vs 3× Equatorial: The ΔGGA Value Is a Robust Computational Measure of Substituent Steric Effects." ACS Publications, 2021. [Link]
-
Eliel, E. L., et al. "Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane." ResearchGate.[Link]
-
St. Paul's Cathedral Mission College. "Conformational Analysis of Monosubstituted Cyclohexane." SPCMC Academic Notes.[Link]
-
Bagryanskaya, I. Y., et al. "Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis." PMC / NIH, 2023.[Link]
-
Wang, Y., et al. "Conformational studies of biaryl-bridged seven-membered lactones with a quaternary carbon center." RSC Advances, 2024. [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Conformational studies of biaryl-bridged seven-membered lactones with a quaternary carbon center - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04703F [pubs.rsc.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
